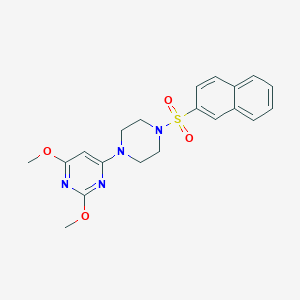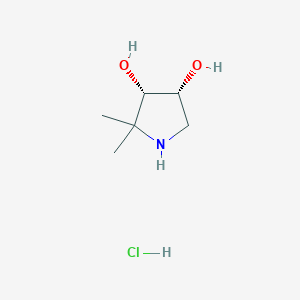![molecular formula C24H22N4O5 B2527458 methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate CAS No. 1021258-66-1](/img/structure/B2527458.png)
methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate, is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for their potential applications in various fields, including medicinal chemistry and materials science. These compounds typically feature a pyrimidine core, which is a six-membered ring containing nitrogen atoms, and are often modified with various functional groups to alter their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of amino compounds with various reagents to form fused pyrimidinones, as seen in the preparation of derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other azolo- and azinopyrimidines with a bridgehead nitrogen atom . Methyl 2-benzoylamino-3-dimethylaminopropenoate has been used as a reagent for the preparation of such fused pyrimidinones . Additionally, the synthesis of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates and their reaction with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to give complex tetraazatricyclo compounds has been reported .
Molecular Structure Analysis
The molecular structure of compounds in this family can be quite intricate, with multiple fused rings and various substituents. X-ray analysis has been used to confirm the structure of related compounds, such as the 1,2,3,4-tetrahydro derivative of a pyrimido[1,2-a]benzimidazole . The stability of the lactam group and the reactivity of the molecule can be influenced by the degree of hydrogenation and the presence of substituents on the nitrogen atoms within the ring system.
Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including catalytic hydrogenation, which can lead to the formation of tetrahydro derivatives . They can also react with amines to form monoamides or with sodium hydroxide to cleave the lactam under mild conditions . The reactivity of the ester and double bond groups in these molecules can be exploited to create a wide range of derivatives with different functional groups, which can significantly alter the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple ring systems, nitrogen atoms, and various functional groups can affect their solubility, thermal stability, and reactivity. For instance, polyimides derived from related pyridine-containing monomers exhibit good solubility in certain solvents, thermal stability, and mechanical properties, which are important for materials science applications . The introduction of substituents such as benzoyl or benzyloxycarbonyl groups can also impact the properties of the molecule, as seen in the synthesis of amides of tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acids .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems Research has demonstrated the use of methyl 2-(benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate derivatives in the synthesis of various heterocyclic systems. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a closely related compound, has been utilized to prepare a range of heterocyclic compounds, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, through selective removal of the benzyloxycarbonyl group or catalytic hydrogenation, revealing its potential in synthesizing complex molecular structures (Toplak et al., 1999).
Novel Anti-inflammatory and Analgesic Agents Another intriguing application involves the synthesis of novel compounds with significant anti-inflammatory and analgesic activities. For example, compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate with modifications including thiazolopyrimidines have shown high inhibitory activity on COX-2 selectivity and remarkable analgesic and anti-inflammatory effects, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Electrochromic Materials The compound has also been explored in the development of electrochromic materials. For instance, a pyrrole derivative integrated with Methyl Red azo dye exhibited enhanced electrochromic properties, including chromatic contrast and switching time, suggesting potential applications in smart windows and displays (Almeida et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-26-21-17(22(30)27(2)24(26)32)13-19(28(21)14-15-9-5-4-6-10-15)20(29)25-18-12-8-7-11-16(18)23(31)33-3/h4-13H,14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGQOAMOWUQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)
![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)
![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)
![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2527388.png)

![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2527397.png)
